

physical and chemical properties of Methyl 4-bromo-3,5-dimethoxybenzoate

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Compound of Interest

Compound Name: Methyl 4-bromo-3,5-dimethoxybenzoate

Cat. No.: B181869

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An In-depth Technical Guide to Methyl 4-bromo-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its substituted benzene ring, featuring a bromine atom and two methoxy groups, offers multiple reactive sites for the construction of more complex molecules. This strategic positioning of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 4-bromo-3,5-dimethoxybenzoate**, detailed experimental protocols for its synthesis, and a summary of its key spectroscopic data.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methyl 4-bromo-3,5-dimethoxybenzoate** is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ BrO ₄	[1][2]
Molecular Weight	275.10 g/mol	[1][2]
CAS Number	26050-64-6	[1]
Appearance	White crystalline solid, colorless prisms	[1]
Melting Point	124-126 °C	[1]
Purity	≥97%	
Storage	Desiccated, Room temperature	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Methyl 4-bromo-3,5-dimethoxybenzoate**. The following tables summarize its characteristic spectral data.

NMR Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹ H NMR	CDCl ₃	6.72	s	2H, H-2, H-6
3.78	s	3H, COOCH ₃		
3.62	s	6H, OCH ₃		
¹³ C NMR	CDCl ₃	179.2	C=O	
157.7	C-3, C-5			
134.5	C-1			
125.3	C-4			
113.2	C-2, C-6			
63.2	OCH ₃			
58.3	COOCH ₃			

Reference for NMR data:[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
1723	C=O stretch
1601, 1588	C=C aromatic stretch

Reference for IR data:[1]

Mass Spectrometry

Technique	m/z	Assignment
GC-MS	273.9, 275.9	[M] ⁺ , [M+2] ⁺ (bromine isotope pattern)
LC-MS	274.9, 277.0	[M+H] ⁺ , [M+H+2] ⁺ (bromine isotope pattern)

Reference for Mass Spectrometry data:[\[1\]](#)

Experimental Protocols

The synthesis of **Methyl 4-bromo-3,5-dimethoxybenzoate** can be achieved through several routes. Two common methods are detailed below.

Synthesis from 4-Bromo-3,5-dimethoxybenzoic Acid

This method involves the esterification of the corresponding carboxylic acid.

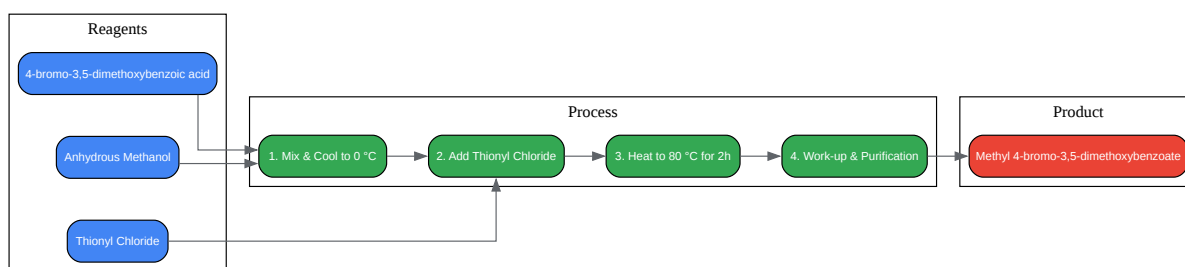
Materials:

- 4-bromo-3,5-dimethoxybenzoic acid
- Anhydrous methanol
- Thionyl chloride
- Ethyl acetate
- Water
- Saturated saline solution
- Anhydrous sodium sulfate

Procedure:

- To a round bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous methanol.
- Cool the mixture to 0 °C.
- Slowly add thionyl chloride (10.0 eq) dropwise with stirring.
- After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate.
- Wash the organic layer sequentially with water and saturated saline solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a white crystalline solid.[1]



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Caption: Workflow for the synthesis of **Methyl 4-bromo-3,5-dimethoxybenzoate** from its carboxylic acid.

Synthesis from 4-Bromo-3,5-dihydroxybenzoic Acid

This two-step route involves both esterification and etherification.

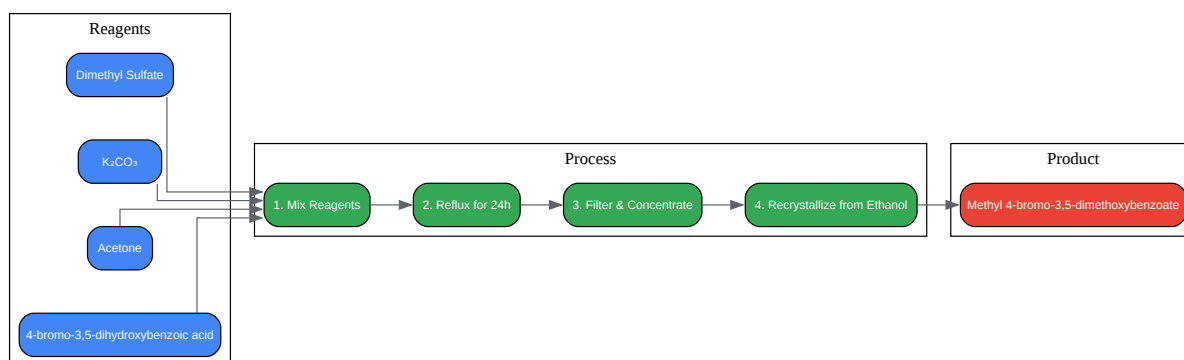
Materials:

- 4-bromo-3,5-dihydroxybenzoic acid
- Dry acetone

- Potassium carbonate (K_2CO_3)
- Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Ethanol

Procedure:

- To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (1.4 eq) and dimethyl sulfate (3.0 eq) with caution.
- Reflux the reaction mixture for 24 hours.
- Monitor the reaction completion by TLC.
- Filter the reaction mixture and concentrate the filtrate in vacuo.
- Recrystallize the crude product from ethanol to afford colorless prisms of **Methyl 4-bromo-3,5-dimethoxybenzoate**.[\[1\]](#)



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Caption: Workflow for the synthesis of **Methyl 4-bromo-3,5-dimethoxybenzoate** from a dihydroxy acid precursor.

Safety and Handling

Methyl 4-bromo-3,5-dimethoxybenzoate is intended for professional manufacturing, research laboratories, and industrial or commercial usage only. It is not for medical or consumer use. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-bromo-3,5-dimethoxybenzoate is a key synthetic intermediate with well-defined physical, chemical, and spectroscopic properties. The experimental protocols provided herein offer reliable methods for its preparation in a laboratory setting. This technical guide serves as a valuable resource for researchers and scientists engaged in organic synthesis and drug development, facilitating the effective utilization of this compound in their research endeavors.

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References

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